molecular formula C10H20ClN B1591694 Dicyclopentyl-amine hydrochloride CAS No. 69053-83-4

Dicyclopentyl-amine hydrochloride

Cat. No. B1591694
CAS RN: 69053-83-4
M. Wt: 189.72 g/mol
InChI Key: PHQRMKOKTRIKEN-UHFFFAOYSA-N
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Description

Dicyclopentyl-amine hydrochloride is an organic compound with a chemical formula of C10H19N.HCl . It is also known as cyclopentylmethylamine hydrochloride or DCPA HCl. This compound belongs to the class of amines, which are organic compounds composed of nitrogen atoms with at least one lone pair of electrons.


Synthesis Analysis

The synthesis of amines like Dicyclopentyl-amine hydrochloride often involves reactions such as reduction of nitriles or amides and nitro compounds . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .


Molecular Structure Analysis

The molecular weight of Dicyclopentyl-amine hydrochloride is 189.73 . The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .


Chemical Reactions Analysis

Amines, including Dicyclopentyl-amine hydrochloride, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . They also react with acids to form salts soluble in water .

Scientific Research Applications

Antidepressant Pharmacology

Tricyclic antidepressants, including compounds structurally related to Dicyclopentyl-amine hydrochloride, have shown potential in antagonizing histamine H1 and muscarinic acetylcholine receptors. These findings suggest their efficacy in treating depressive illnesses with advantages such as fewer side effects and lack of cardiotoxicity (Richelson, 1979).

Metabolism of Heterocyclic Aromatic Amines

Studies on the metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates indicate the involvement of cytochrome P-450 in converting these amines to mutagens. This research highlights the significant biochemical pathways and interactions within mammalian and bacterial cells, important in understanding chemical carcinogenesis (Kato, 1986).

Use in Chemical Synthesis

Dicyclopentyl-amine hydrochloride, as a tertiary amine, is utilized in chemical synthesis, such as in the trichlorosilyl triflate-mediated conjugate reduction of unsaturated ketones. This process results in the efficient production of saturated ketones, demonstrating the compound's utility in organic synthesis (Kotani et al., 2011).

Fluorescent Chemosensors

Research involving macrocyclic amines structurally related to Dicyclopentyl-amine hydrochloride shows their application as fluorescent chemosensors for chloroalkanes. These findings are significant for detecting industrial solvents and understanding the chemical reactions that increase fluorescence intensity (Lee et al., 2008).

Bioconjugation Mechanisms

The mechanism of amide formation by carbodiimide in aqueous media, involving compounds like Dicyclopentyl-amine hydrochloride, is crucial for bioconjugation in drug development. Studies provide insights into the reactions of carboxylic acids with amines, which are fundamental to pharmaceutical chemistry (Nakajima & Ikada, 1995).

Cancer Research

Some derivatives of polycyclic aromatic hydrocarbons, structurally similar to Dicyclopentyl-amine hydrochloride, have shown potential as agents against colon cancer. This research indicates the role these compounds could play in developing new anticancer drugs (Banik et al., 2010).

Safety And Hazards

Dicyclopentyl-amine hydrochloride should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s also important to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-cyclopentylcyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-6-9(5-1)11-10-7-3-4-8-10;/h9-11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRMKOKTRIKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590464
Record name N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopentyl-amine hydrochloride

CAS RN

69053-83-4
Record name N-Cyclopentylcyclopentanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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